

Application Notes and Protocols for CH5138303 In Vitro Cell Culture

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Compound of Interest		
Compound Name:	CH5138303	
Cat. No.:	B1668562	Get Quote

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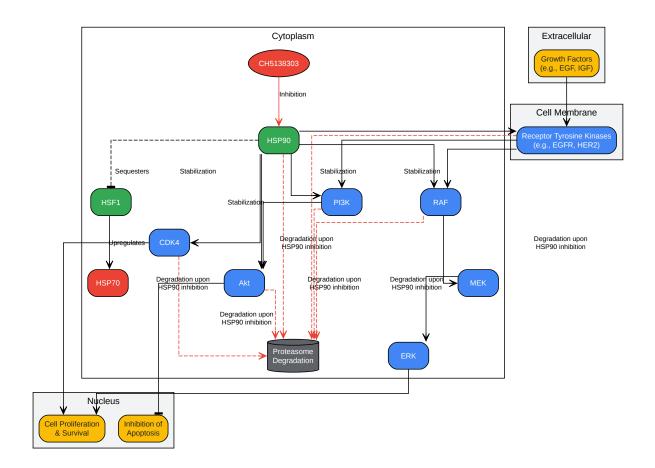
Introduction

CH5138303 is a potent and orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins involved in cell growth, proliferation, and survival. By inhibiting HSP90, CH5138303 disrupts the function of these client proteins, leading to their degradation and subsequently inducing anti-proliferative and pro-apoptotic effects in cancer cells. These application notes provide detailed protocols for the in vitro evaluation of CH5138303 in cancer cell lines.

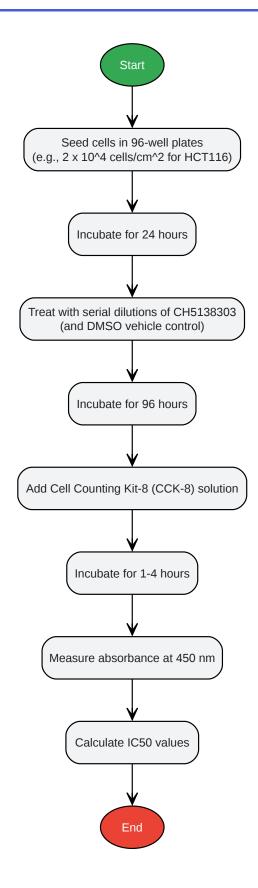
Mechanism of Action

CH5138303 binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone activity. This leads to the ubiquitin-proteasome-mediated degradation of HSP90 client proteins, thereby blocking multiple signaling pathways critical for tumor cell survival and proliferation.









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References

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